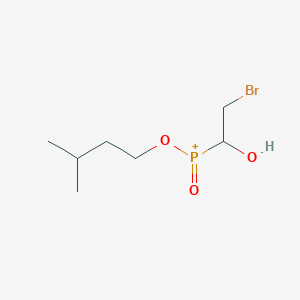
(2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium is a complex organophosphorus compound It features a bromine atom, a hydroxyethyl group, a methylbutoxy group, and an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium typically involves multi-step organic reactions. One common method starts with the bromination of an appropriate hydroxyethyl precursor, followed by the introduction of the methylbutoxy group through nucleophilic substitution. The final step involves the formation of the oxophosphanium core under controlled conditions, often using a phosphorus-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydroxyethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Hydroxyethyl derivatives.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
(2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyethyl group play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules. This interaction can modulate biological pathways and exert various effects, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium: Similar structure but with a chlorine atom instead of bromine.
(2-Bromo-1-hydroxyethyl)(3-ethylbutoxy)oxophosphanium: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chlorine analog. The specific combination of functional groups also makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
88648-71-9 |
|---|---|
Formule moléculaire |
C7H15BrO3P+ |
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
(2-bromo-1-hydroxyethyl)-(3-methylbutoxy)-oxophosphanium |
InChI |
InChI=1S/C7H15BrO3P/c1-6(2)3-4-11-12(10)7(9)5-8/h6-7,9H,3-5H2,1-2H3/q+1 |
Clé InChI |
PKLJNXPUWQGHTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCO[P+](=O)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


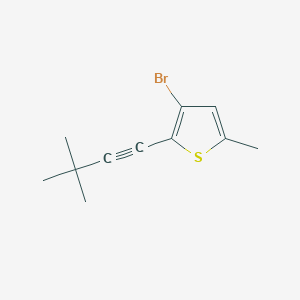
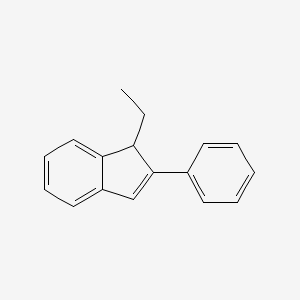
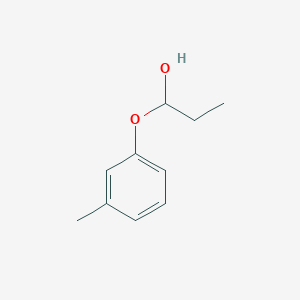
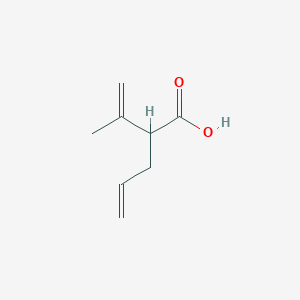

![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
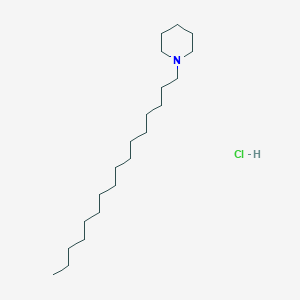
![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
![4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393403.png)
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
![Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]](/img/structure/B14393415.png)
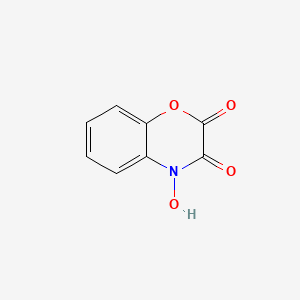
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate](/img/structure/B14393428.png)

